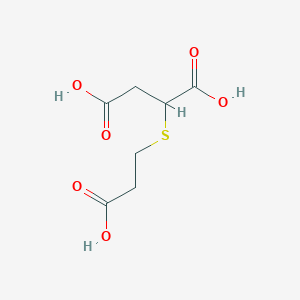

2-(2-Carboxyethylsulfanyl)butanedioic acid

Description

Contextualization within the Landscape of Sulfur-Containing Carboxylic Acids and Succinic Acid Derivatives

This compound is a member of two significant classes of organic molecules: sulfur-containing carboxylic acids and succinic acid derivatives.

As a sulfur-containing carboxylic acid , its properties are influenced by the thioether (R-S-R') linkage. Thioethers are known for their distinct reactivity compared to their oxygen analogs (ethers). The sulfur atom is less electronegative and more polarizable than oxygen, making thioethers effective nucleophiles and ligands for metal ions. The presence of multiple carboxylic acid groups makes the molecule acidic and water-soluble. Thiocarboxylic acids, where a carbonyl-bound oxygen is replaced by sulfur, are typically about 100 times more acidic than their carboxylic acid counterparts. wikipedia.org For instance, thioacetic acid has a pKa near 3.4, whereas acetic acid's pKa is 4.72. wikipedia.org

As a succinic acid derivative , it is structurally related to a key metabolic intermediate. Succinic acid, or butanedioic acid, is a central component of the citric acid cycle (TCA cycle), a vital pathway for energy production in aerobic organisms. atamanchemicals.comwikipedia.org It is widely distributed in plant and animal tissues. atamanchemicals.comthechemco.com The modification of the succinic acid structure with a sulfur-containing side chain creates a molecule with potential to interact with or modulate biological pathways where succinate (B1194679) is involved. wikipedia.org

Significance of Research on 2-(2-Carboxyethylsulfanyl)butanedioic acid Analogs in Organic and Bioorganic Chemistry

The study of this compound and its analogs holds considerable significance. These molecules serve as versatile building blocks in organic synthesis and as probes in bioorganic studies.

In organic chemistry , thioethers are crucial in the synthesis of pharmaceuticals, materials, and agrochemicals. researchgate.netrsc.org The synthesis of thioesters and thioethers is a major focus, with modern methods moving away from foul-smelling thiols towards new protocols using elemental sulfur or other sulfur sources. researchgate.net The unique reactivity of thioacids and their ability to form thiyl radicals under mild conditions are exploited to create complex molecules and functional groups like thioesters and amides. rsc.org

In bioorganic and medicinal chemistry , organosulfur compounds are recognized for their biological activities. frontiersin.orgnih.gov Thioesters, for example, are common intermediates in numerous biosynthetic reactions, including the formation of fatty acids and steroids via precursors like acetyl-CoA. wikipedia.orglibretexts.org A key research area involves replacing structurally important but chemically labile disulfide bonds in bioactive peptides with more robust thioether bridges. nih.gov This substitution can enhance the peptide's stability against reduction without significantly altering its structure or function, which is a promising strategy for developing more durable therapeutic peptides. nih.gov Given its structural similarity to succinate, analogs of this compound could be investigated as potential modulators of enzymes in the TCA cycle or other metabolic processes. nih.gov

Historical Perspective on the Study of Structurally Related Thioether Carboxylic Acids

The investigation of organosulfur compounds has a rich history that laid the groundwork for understanding complex molecules like this compound. The field of organic sulfur chemistry largely developed during the 19th century. researchgate.net Early discoveries focused on identifying and synthesizing fundamental classes of these compounds.

Initially, research was driven by the desire to understand the basic properties and reactions of molecules containing carbon-sulfur bonds. researchgate.net Over the past few decades, significant progress has been made in identifying the formation pathways and paleoenvironmental significance of sedimentary organic sulfur compounds. researchgate.net The development of radical-based methods for creating C-S bonds marked a significant advancement, allowing for the late-stage introduction of sulfur functionalities into complex molecules. researchgate.net This evolution from fundamental discovery to sophisticated application highlights the expanding role of organosulfur chemistry, which now plays a considerable part in modern organic, bioorganic, and medicinal chemistry. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

19343-85-2 |

|---|---|

Molecular Formula |

C7H10O6S |

Molecular Weight |

222.22 g/mol |

IUPAC Name |

2-(2-carboxyethylsulfanyl)butanedioic acid |

InChI |

InChI=1S/C7H10O6S/c8-5(9)1-2-14-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) |

InChI Key |

NBQUSFCQEVKHCT-UHFFFAOYSA-N |

Canonical SMILES |

C(CSC(CC(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Structural Characterization and Stereoisomerism of 2 2 Carboxyethylsulfanyl Butanedioic Acid

Advanced Spectroscopic Methodologies for Structural Elucidation

The determination of the intricate structure of 2-(2-Carboxyethylsulfanyl)butanedioic acid relies on a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, reveals a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Determination of Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are invaluable.

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. Protons adjacent to electron-withdrawing groups, such as carboxylic acids and the thioether linkage, are expected to be deshielded and resonate at a lower field (higher ppm values). For instance, the methylene (B1212753) protons of the succinic acid moiety in a related compound have been observed to resonate at approximately 2.455 to 2.596 ppm. researchgate.net The acidic protons of the carboxyl groups are highly deshielded and typically appear as broad singlets in the 10-13 ppm region, although they are often exchanged with deuterium (B1214612) in solvents like D₂O, causing their signals to disappear. researchgate.netrsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Carbons in different chemical environments give rise to distinct signals. The carbonyl carbons of the carboxylic acid groups are significantly deshielded and typically resonate in the range of 170-185 ppm. rsc.org Carbons bonded to the sulfur atom will also experience a characteristic chemical shift. By analyzing the number of signals, their chemical shifts, and coupling patterns (in more advanced NMR experiments), the precise connectivity of the atoms in this compound can be established.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (-COOH) | 10.0 - 13.0 | 170 - 185 |

| Methine (-CH-) | 3.0 - 4.0 | 40 - 50 |

| Methylene (-CH₂-) adjacent to S | 2.5 - 3.5 | 30 - 40 |

| Methylene (-CH₂-) in succinic acid moiety | 2.5 - 3.0 | 30 - 40 |

Note: These are estimated ranges based on typical values for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS can precisely measure the mass of the molecular ion, allowing for the unambiguous confirmation of its molecular formula, C₆H₈O₆S. nih.gov The calculated exact mass of this compound is 208.004159 amu. nih.gov

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the carbon-carbon bonds within the backbone. The presence of the sulfur atom introduces additional potential fragmentation pathways that can help to pinpoint its location within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, these techniques are particularly useful for identifying the carboxylic acid and thioether moieties.

The IR spectrum of a carboxylic acid is characterized by several strong and distinct absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxyl groups. nih.gov A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C-O stretching and O-H bending vibrations also give rise to characteristic bands in the fingerprint region of the spectrum. The presence of the C-S stretching vibration, typically found in the 600-800 cm⁻¹ range, would provide evidence for the thioether linkage. The availability of an ATR-IR spectrum for this compound (catalog number 282383) in the SpectraBase database confirms these expected features. nih.gov

Raman spectroscopy can also be used to identify these functional groups. While the O-H stretch is often weak in Raman spectra, the C=O stretch of the carboxylic acid gives a strong band. The C-S stretching vibration also typically gives a noticeable Raman signal. Studies on dicarboxylic acids like malonic and succinic acid have shown characteristic Raman frequencies for their internal and lattice vibrations. ias.ac.inaip.orgrsc.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Carbonyl (C=O) | Stretching | 1700 - 1725 |

| Thioether (C-S) | Stretching | 600 - 800 |

Analysis of Diastereomeric and Enantiomeric Forms of this compound

The stereochemistry of this compound is an important aspect of its structural characterization. The carbon atom to which the carboxyethylsulfanyl group is attached (C2 of the butanedioic acid moiety) is a stereocenter. This gives rise to the possibility of enantiomers, which are non-superimposable mirror images of each other.

The related compound, 2-mercaptosuccinic acid (also known as thiomalic acid), exists as a pair of enantiomers: (R)-2-sulfanylbutanedioic acid and (S)-2-sulfanylbutanedioic acid. mdpi.comosti.gov These enantiomers are expected to have identical spectroscopic properties (NMR, IR, etc.) in an achiral environment but will rotate plane-polarized light in equal and opposite directions.

The introduction of the 2-carboxyethyl group to the sulfur atom of 2-mercaptosuccinic acid does not create any new stereocenters. Therefore, this compound also exists as a pair of enantiomers: (R)-2-(2-Carboxyethylsulfanyl)butanedioic acid and (S)-2-(2-Carboxyethylsulfanyl)butanedioic acid. The commercially available form of this compound is typically a racemic mixture, meaning it contains equal amounts of both enantiomers. nih.gov

Diastereomers would be possible if there were additional stereocenters in the molecule. For the parent compound, this is not the case. However, derivatives of this compound could potentially have multiple stereocenters, leading to the formation of diastereomers, which have different physical and spectroscopic properties. The separation and characterization of these stereoisomers would require chiral chromatography techniques and chiroptical methods such as circular dichroism.

Crystallographic Investigations for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. While no specific crystallographic studies for this compound have been found, analysis of related structures can provide insights into its likely solid-state conformation.

Crystallographic analysis of a thiazolo-pyridine dicarboxylic acid derivative, which also contains sulfur and carboxylic acid groups, demonstrated the importance of both strong and weak hydrogen bonds in stabilizing the crystal structure. osti.govqu.edu.qa It is plausible that this compound would also exhibit a complex network of intermolecular interactions in its crystalline form. The determination of the crystal structure of this compound or its derivatives would provide precise information on bond lengths, bond angles, and torsional angles, offering a complete picture of its solid-state architecture.

Synthetic Strategies and Chemical Transformations of 2 2 Carboxyethylsulfanyl Butanedioic Acid

Chemical Synthesis Approaches for 2-(2-Carboxyethylsulfanyl)butanedioic acid

The synthesis of this compound, a tricarboxylic acid containing a thioether linkage, can be approached through several strategic methodologies common in organic synthesis. The primary challenge lies in the selective formation of the thioether bond and the management of the three carboxylic acid functionalities.

A highly effective and atom-economical method for the formation of the thioether linkage in this compound is the conjugate addition, specifically the thia-Michael reaction. acsgcipr.orgmdpi.com This reaction involves the addition of a thiol to an α,β-unsaturated carbonyl compound.

A plausible synthetic route involves the reaction of 3-mercaptopropanoic acid with an unsaturated dicarboxylic acid, such as maleic acid or fumaric acid. scispace.com The thiol group of 3-mercaptopropanoic acid acts as a nucleophile, attacking the β-carbon of the double bond in maleic or fumaric acid, which is activated by the two electron-withdrawing carboxyl groups. This reaction is typically base-catalyzed, with the base serving to deprotonate the thiol to the more nucleophilic thiolate anion. mdpi.comacs.org

The general reaction scheme is as follows:

HOOC-CH=CH-COOH + HS-CH₂CH₂-COOH → HOOC-CH(SCH₂CH₂COOH)-CH₂-COOH

This approach is advantageous as it constructs the carbon-sulfur bond and assembles the complete carbon skeleton of the target molecule in a single step. The reaction can often be carried out in aqueous media, aligning with green chemistry principles. acsgcipr.org

Table 1: Hypothetical Reaction Conditions for Thia-Michael Addition

| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Maleic acid and 3-mercaptopropanoic acid | Triethylamine | Water | 25 - 50 | 12 - 24 | 85 - 95 |

| Fumaric acid and 3-mercaptopropanoic acid | Sodium Hydroxide | Ethanol | 50 - 78 | 8 - 16 | 80 - 90 |

| Maleic anhydride (B1165640) and 3-mercaptopropanoic acid | Pyridine | Toluene | 80 - 110 | 6 - 12 | 75 - 85 |

This data is illustrative and based on typical conditions for thia-Michael additions.

An alternative to the direct combination of carboxyl-containing precursors is the stepwise introduction and manipulation of the carboxyl groups. This can be achieved by using precursors with protected carboxyl groups or functional groups that can be later converted to carboxylic acids.

One potential strategy involves the reaction of a thiol with a precursor containing esterified carboxyl groups. For instance, the reaction of 3-mercaptopropanoic acid with diethyl maleate (B1232345) or diethyl fumarate (B1241708) would yield a tri-ester derivative of the target molecule. Subsequent hydrolysis of the ester groups under acidic or basic conditions would then yield this compound. This method allows for easier purification of the intermediate ester due to its potentially different solubility properties compared to the highly polar tricarboxylic acid.

Another approach could involve the oxidation of a precursor molecule containing hydroxyl or aldehyde functionalities to carboxylic acids. However, this would likely involve more complex synthetic pathways and potentially require the use of protecting groups to avoid unwanted side reactions with the thioether group, which can be susceptible to oxidation.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its analogs.

Key green chemistry considerations include:

Atom Economy: The thia-Michael addition is an excellent example of a reaction with high atom economy, as all the atoms of the reactants are incorporated into the final product. mdpi.com

Use of Safer Solvents: Conducting the synthesis in water or other environmentally benign solvents is preferable to using volatile organic compounds. acsgcipr.org

Catalysis: The use of catalytic amounts of a base is superior to stoichiometric reagents. Heterogeneous catalysts, such as basic resins, can also be employed for easier separation and recycling. mdpi.com

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption.

Renewable Feedstocks: The starting materials, such as succinic acid and maleic acid, can potentially be derived from bio-based resources through fermentation processes, enhancing the sustainability of the synthesis. chemicalbook.com

By optimizing the reaction conditions to favor high yields, minimize waste, and utilize safer reagents and solvents, the synthesis of this compound can be aligned with the principles of sustainable chemistry.

Derivatization Chemistry of this compound

The presence of three carboxylic acid groups makes this compound a versatile scaffold for further chemical modification through derivatization reactions. The most common of these are esterification and amidation.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uklibretexts.org Given the presence of three carboxyl groups, a variety of ester derivatives can be synthesized, including mono-, di-, and tri-esters, depending on the stoichiometry of the alcohol used.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, and the water formed during the reaction is removed, for example, by azeotropic distillation. mdpi.com

Table 2: Representative Ester Derivatives of this compound

| Ester Derivative | Reactants | Catalyst |

| Trimethyl 2-(2-(methoxycarbonyl)ethylsulfanyl)butanedioate | This compound, Methanol | Sulfuric acid |

| Triethyl 2-(2-(ethoxycarbonyl)ethylsulfanyl)butanedioate | This compound, Ethanol | p-Toluenesulfonic acid |

| Tribenzyl 2-(2-(benzyloxycarbonyl)ethylsulfanyl)butanedioate | This compound, Benzyl alcohol | Dry HCl gas |

The reactivity of the three carboxyl groups towards esterification may differ slightly due to steric and electronic effects, potentially allowing for selective esterification under carefully controlled conditions.

Amidation of the carboxylic acid groups of this compound can be accomplished by reacting it with an amine. The direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org

More commonly, the carboxylic acid is first activated using a coupling agent, such as a carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide, DCC), which facilitates the formation of the amide bond under milder conditions. youtube.com This method is widely used in peptide synthesis and can be applied to generate a diverse range of amide derivatives of this compound.

Similar to esterification, mono-, di-, and tri-amides can be synthesized by controlling the stoichiometry of the amine. This allows for the introduction of various functional groups, depending on the nature of the amine used.

Table 3: Common Coupling Agents for Amidation Reactions

| Coupling Agent | Byproduct | Key Features |

| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Highly effective, but DCU can be difficult to remove. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea | Easier purification of the amide product. |

| HBTU/HATU | Tetramethylurea | High efficiency, often used in solid-phase synthesis. |

The derivatization of this compound into its ester and amide forms significantly expands its potential applications by modifying its physical and chemical properties, such as solubility, polarity, and biological activity.

Redox Chemistry of the Thioether Moiety and Carboxyl Groups

The chemical reactivity of this compound is significantly influenced by the presence of its thioether linkage and two carboxyl groups. These functional groups can participate in a variety of redox reactions, leading to the formation of different molecular species.

Conversely, the oxidized forms, sulfoxides and sulfones, can be reduced back to the original thioether. A variety of reducing agents and methods have been developed for this purpose. organic-chemistry.orgrsc.orgmdpi.comtandfonline.com This reversible redox chemistry of the thioether group is a key aspect of the molecule's chemical behavior.

The carboxyl groups of this compound can also undergo redox transformations, most notably decarboxylation. wikipedia.orgbyjus.com Decarboxylation is a reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org This process can be initiated by heat or by chemical or enzymatic means. nih.govmasterorganicchemistry.com The stability of the resulting carbanion intermediate is a key factor in the feasibility of decarboxylation. masterorganicchemistry.com In the context of dicarboxylic acids, the proximity of the two carboxyl groups can influence the reaction pathway. libretexts.org For instance, some dicarboxylic acids can undergo cyclization in conjunction with decarboxylation. libretexts.org The specific conditions required for the decarboxylation of this compound would depend on the stability of the intermediates formed.

Table 1: Potential Redox Reactions of this compound

| Functional Group | Reaction Type | Product(s) | General Conditions |

| Thioether | Oxidation | Sulfoxide, Sulfone | Mild to strong oxidizing agents acsgcipr.orgorganic-chemistry.org |

| Sulfoxide | Reduction | Thioether | Various reducing agents organic-chemistry.orgrsc.orgmdpi.com |

| Carboxyl Group | Decarboxylation | Carbon dioxide, corresponding alkane | Heat, chemical or enzymatic catalysts wikipedia.orgnih.govmasterorganicchemistry.com |

Chemoenzymatic and Potential Biosynthetic Routes for Related Molecules

While specific synthetic pathways for this compound are not extensively documented, its structure suggests plausible chemoenzymatic and biosynthetic routes based on established biochemical reactions and synthetic strategies for similar molecules.

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysts with the practicality of chemical reactions to construct complex molecules. nih.gov For a molecule like this compound, a potential chemoenzymatic approach could involve the enzyme-catalyzed addition of a sulfur-containing nucleophile to a butanedioic acid derivative. Lipases and esterases are enzymes that have been utilized in the synthesis of thioether-containing compounds. nih.gov For instance, a lipase (B570770) could potentially catalyze the formation of the thioether bond by reacting a derivative of succinic acid with a suitable thiol-containing precursor. The synthesis of various succinic acid derivatives has been explored, providing a foundation for such chemoenzymatic strategies. researchgate.net

From a biosynthetic perspective, the formation of this compound in biological systems can be hypothesized by considering known metabolic pathways. Succinic acid is a key intermediate in the citric acid cycle, a central metabolic pathway in many organisms. nih.govwill-co.eu The thioether linkage could be formed through the enzymatic conjugation of a cysteine derivative or another sulfur-containing metabolite to a succinic acid precursor. The biosynthesis of many thioether-containing natural products involves the action of specific enzymes that catalyze the formation of carbon-sulfur bonds. nih.govnih.gov Radical S-adenosylmethionine (SAM) enzymes, for example, are known to be involved in the biosynthesis of various thioether-containing molecules. nih.gov A hypothetical biosynthetic pathway for this compound could therefore involve the modification of intermediates from central metabolism by such specialized enzymes.

The exploration of both chemoenzymatic and biosynthetic routes offers promising avenues for the sustainable and efficient production of this compound and related compounds. These approaches leverage the principles of green chemistry by utilizing biocatalysts and renewable feedstocks. chemicalbook.com

Analytical Methodologies for the Detection and Quantification of 2 2 Carboxyethylsulfanyl Butanedioic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 2-(2-Carboxyethylsulfanyl)butanedioic acid, providing the necessary separation from other structurally similar compounds and matrix components.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile organic acids like this compound. The separation is typically achieved using reversed-phase chromatography.

Reversed-phase columns, such as those with a C18 stationary phase, are commonly employed. hplc.eu The mobile phase usually consists of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, buffered to an acidic pH to ensure the carboxylic acid groups are protonated, which enhances retention. sielc.com Gradient elution is often necessary to resolve a wide range of organic acids that may be present in a single sample.

Detection can be accomplished using several methods. UV detection is possible, although the compound lacks a strong chromophore, leading to modest sensitivity. More advanced detection methods, such as mass spectrometry (MS), are preferred for higher sensitivity and specificity.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm I.D. x 150 mm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (210 nm) or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of organic acids, but it requires that the analytes be chemically modified to become volatile. chromforum.org Direct analysis of dicarboxylic acids like this compound by GC is not feasible due to their low volatility and thermal instability. chromforum.org Therefore, a derivatization step is essential. nih.govresearchgate.net

Two common derivatization procedures for carboxylic acids are silylation and esterification. nih.govresearchgate.net

Silylation: This process involves reacting the carboxylic acid groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) esters. nih.govresearchgate.net This method is known for providing low detection limits and good reproducibility. nih.govresearchgate.net

Esterification: This involves converting the carboxylic acids into their corresponding esters, for example, by using BF3/butanol. nih.gov

Following derivatization, the volatile derivatives are separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information for identification. testcatalog.org

| Derivatization Agent | Derivative Type | Advantages | Considerations |

|---|---|---|---|

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ester | Low detection limits, good reproducibility, efficient for C3-C9 dicarboxylic acids. nih.gov | Derivatives can be sensitive to moisture. researchgate.net |

| BF3/Butanol | Butyl Ester | Provides low detection limits (<10 pg). nih.gov | Reaction conditions need careful control. |

Capillary electrophoresis (CE) is an effective technique for separating small, charged molecules and is well-suited for the analysis of dicarboxylic acids. chromatographyonline.com The separation is based on the differential migration of ions in an electric field. The high charge-to-mass ratio of compounds like this compound makes them ideal candidates for CE. chromatographyonline.com

The most common mode for this application is Capillary Zone Electrophoresis (CZE). The separation is typically performed in a fused silica (B1680970) capillary using a background electrolyte (BGE), often a phosphate (B84403) or borate (B1201080) buffer. mdpi.comnih.gov The pH of the BGE is crucial as it determines the charge state of the analyte and the magnitude of the electroosmotic flow (EOF). chromatographyonline.com

Detection is frequently achieved by indirect UV, where a UV-absorbing compound is added to the BGE. chromatographyonline.com The analyte displaces this compound, causing a decrease in absorbance as it passes the detector. Direct detection with mass spectrometry (CE-MS) can also be employed for enhanced sensitivity and specificity. chromatographyonline.comnih.gov

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for quantifying trace levels of specific molecules in complex biological samples. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark method for the sensitive and specific quantification of low-abundance metabolites. chromatographyonline.comnih.gov This technique is particularly valuable for analyzing this compound in biological matrices like plasma and urine, where concentrations can be very low. chromatographyonline.com

The analysis is typically performed using an electrospray ionization (ESI) source, often in negative ion mode, to deprotonate the carboxylic acid groups. The quantification is achieved through multiple reaction monitoring (MRM), where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce characteristic product ions. nih.govresearchgate.net This process provides exceptional selectivity, minimizing interference from other compounds in the matrix. uab.edu The use of stable isotope-labeled internal standards is recommended for the most accurate quantification. nih.gov

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion ([M-H]⁻) | m/z 223.0 |

| Product Ion (Quantifier) | Hypothetical: m/z 115.0 (from succinate (B1194679) moiety) |

| Product Ion (Qualifier) | Hypothetical: m/z 131.0 (from cleavage of thioether bond) |

| Collision Energy | Optimized for specific transitions |

Sample Preparation Protocols for Diverse Matrices in Analytical Studies of Related Compounds

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest before instrumental analysis. nih.gov The protocol varies depending on the matrix (e.g., urine, plasma, tissue). For related organic acids in urine, two common approaches are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). weebly.comresearchgate.net

Liquid-Liquid Extraction (LLE): This method involves acidifying the sample to protonate the carboxylic acids and then extracting them into an immiscible organic solvent like ethyl acetate. testcatalog.org The organic layer is then separated, evaporated to dryness, and the residue is reconstituted for analysis or derivatized for GC-MS. weebly.com

Solid-Phase Extraction (SPE): SPE, particularly using a strong anion exchange (SAX) column, is a highly effective alternative to LLE. researchgate.net The sample is loaded onto the SPE cartridge, where the negatively charged carboxylate groups of the analyte bind to the positively charged stationary phase. Interfering compounds are washed away, and the analyte is then eluted with a strong acid or high-salt solution. This method often provides cleaner extracts and higher recoveries for polar compounds. researchgate.net

For plasma or serum samples, an initial protein precipitation step, typically using a cold organic solvent like acetonitrile, is required before proceeding with LLE or SPE. uab.edu

Theoretical and Computational Investigations of 2 2 Carboxyethylsulfanyl Butanedioic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of 2-(2-carboxyethylsulfanyl)butanedioic acid. researchgate.netmdpi.combiointerfaceresearch.com These calculations provide a detailed picture of the molecule's electron distribution, orbital energies, and various reactivity indices.

The geometry of the molecule is first optimized to find its most stable three-dimensional arrangement. From this optimized structure, fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov

Global reactivity descriptors are derived from these orbital energies to quantify the molecule's chemical behavior. researchgate.netnih.gov These descriptors include electronegativity (χ), which measures the tendency to attract electrons; chemical hardness (η), which indicates resistance to change in electron distribution; and the electrophilicity index (ω), which quantifies the propensity of the molecule to act as an electrophile. researchgate.net Analysis of the Molecular Electrostatic Potential (MEP) map further reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), highlighting the likely sites for chemical reactions. researchgate.net For this compound, the oxygen atoms of the carboxyl groups are expected to be the most electron-rich regions, while the hydrogen atoms of these groups are the most electron-poor.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Symbol | Calculated Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.10 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 6.15 | Indicator of chemical stability and reactivity. |

| Ionization Potential | IP | 7.25 | Energy required to remove an electron. |

| Electron Affinity | EA | 1.10 | Energy released upon gaining an electron. |

| Electronegativity | χ | 4.175 | Tendency to attract electrons. |

| Chemical Hardness | η | 3.075 | Resistance to change in electron configuration. |

| Electrophilicity Index | ω | 2.84 | Measure of electrophilic character. |

Note: The values presented are illustrative and representative of those obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d)). Actual values may vary depending on the specific computational method and basis set used.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, particularly its conformational flexibility and interactions with a solvent. acs.orgnih.gov MD simulations model the movements of atoms over time, offering a view of how this compound behaves in a realistic environment, such as in an aqueous solution. rsc.org

For a flexible molecule like this compound, which contains multiple rotatable single bonds, a vast number of conformations are possible. acs.org MD simulations can explore the conformational landscape to identify the most stable and frequently occurring shapes the molecule adopts in solution. mdpi.com This is crucial because the molecule's conformation can significantly influence its physical properties and biological activity. Key dihedral angles, such as those around the C-S and C-C bonds, are monitored during the simulation to characterize the conformational preferences. The thioether moiety, for instance, often prefers a gauche orientation for the C-S-C-C torsion angle. mdpi.com

Furthermore, MD simulations provide detailed information about the solvation of this compound. The simulations can reveal how water molecules arrange themselves around the solute, forming hydrogen bonds with the carboxylic acid groups. acs.org This solvation structure is critical for understanding the molecule's solubility and how it interacts with other molecules in a biological context. The Root Mean Square Deviation (RMSD) of the molecule's atoms over the course of a simulation can be analyzed to assess the stability of its structure. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Modeling for this compound and its Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to understand how the chemical structure of a compound relates to its biological activity. patsnap.comcollaborativedrug.comnih.gov These approaches are fundamental in medicinal chemistry for designing and optimizing new drug candidates. patsnap.comoncodesign-services.com For this compound and its derivatives, SAR studies can identify the key structural features responsible for a particular biological effect. mdpi.com

In a typical QSAR study, a series of derivatives of the parent molecule are synthesized or modeled, and their biological activity is measured. semanticscholar.org Then, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for each derivative. Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates these descriptors with the observed activity. mdpi.com

For derivatives of this compound, important descriptors might include:

Lipophilicity (logP): The balance between water and lipid solubility, affecting how the molecule crosses cell membranes.

Molecular Weight (MW): Influences absorption and distribution.

Hydrogen Bond Donors/Acceptors: Key for molecular recognition and binding to biological targets.

Polar Surface Area (PSA): Relates to membrane permeability.

Electronic properties: Such as the partial charges on atoms or the dipole moment. mdpi.com

By analyzing the resulting QSAR model, researchers can predict the activity of new, unsynthesized derivatives and prioritize which compounds to synthesize and test. pharmacologymentor.com For example, a model might reveal that increasing the length of the alkyl chain or substituting specific groups on the butanedioic acid moiety enhances activity, guiding the rational design of more potent compounds. nih.gov

Table 2: Hypothetical SAR Data for Derivatives of this compound

| Compound | Modification (R-group) | logP | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Parent Compound | -H | -0.5 | 112.6 | 50.0 |

| Derivative 1 | -CH3 (on butanedioic acid) | 0.0 | 112.6 | 35.5 |

| Derivative 2 | -OH (on ethyl chain) | -1.2 | 132.8 | 75.2 |

| Derivative 3 | -NH2 (on butanedioic acid) | -1.0 | 138.6 | 42.8 |

| Derivative 4 | Esterification (one COOH to COOCH3) | 0.2 | 103.5 | 90.1 |

Note: This table presents hypothetical data to illustrate the principles of an SAR study. The modifications and activity values are for exemplary purposes.

In Silico Prediction and Modeling of Reaction Pathways and Energetics

Computational methods are invaluable for predicting and analyzing the potential chemical reactions that this compound might undergo. arxiv.org These in silico studies can map out entire reaction pathways, identify intermediate structures and transition states, and calculate the associated energy changes, providing a comprehensive understanding of reaction mechanisms and feasibility. acs.org

Using quantum chemical methods, the thermodynamics (reaction energies, ΔE) and kinetics (activation energy barriers, ΔG‡) of a proposed reaction can be calculated. acs.org For example, the energetics of esterification, amidation, or oxidation reactions involving the carboxylic acid or thioether groups can be modeled. nih.govacs.org This allows researchers to predict which reactions are likely to be spontaneous and which will be slow or require a catalyst.

Computational tools can also be used for retrosynthesis prediction, where a target molecule is broken down into simpler, commercially available precursors. researchgate.netchemrxiv.org For a molecule like this compound, a retrosynthetic analysis might suggest its synthesis from precursors like succinic anhydride (B1165640) and 3-mercaptopropanoic acid. The computational model can then be used to explore the forward reaction pathway, calculating the energetics to assess the viability of the proposed synthetic route before it is attempted in the laboratory. mdpi.com This predictive capability saves significant time and resources in synthetic chemistry.

Biochemical Roles and Enzymatic Transformations of 2 2 Carboxyethylsulfanyl Butanedioic Acid Non Clinical Investigations

Identification and Characterization as a Metabolite in Model Biological Systems (e.g., microbial cultures, in vitro cell lines, non-human animal models)

While direct identification of 2-(2-carboxyethylsulfanyl)butanedioic acid as a metabolite is not extensively documented, a closely related mercapturic acid derivative, 2-{[2-(acetylamino-2-carboxyethyl]sulfanyl}butanedioic acid (MAMA), has been identified and characterized in a non-human animal model. nih.gov This compound is formed in Sprague-Dawley rats following exposure to maleic acid. nih.gov

Maleic acid, when ingested, can react with cysteine to form an initial adduct, 2-[(2-amino-2-carboxyethyl)thio]butanedioic acid, which is then further metabolized through the mercapturic acid pathway. This involves N-acetylation of the amino group from the cysteine moiety, resulting in the formation of MAMA. This detoxification product is then excreted in the urine. nih.gov

A study utilizing isotope-dilution online solid-phase extraction liquid chromatography-tandem mass spectrometry (ID-SPE-LC-MS/MS) was developed to quantify MAMA in the urine of rats. The findings demonstrated a clear dose-dependent relationship between maleic acid administration and urinary MAMA excretion. Following a single oral dose, approximately 70% of the MAMA was excreted within 12 hours, with an estimated half-life of 6.8 hours. nih.gov The identification of MAMA serves as validation of this metabolic pathway in a model biological system and establishes it as a specific biomarker for maleic acid exposure. nih.gov

| Metabolite | Precursor | Model System | Key Findings | Analytical Method |

|---|---|---|---|---|

| 2-{[2-(acetylamino-2-carboxyethyl]sulfanyl}butanedioic acid (MAMA) | Maleic Acid | Sprague-Dawley Rats | Dose-dependent increase in urinary excretion; 70% excreted within 12 hours; Half-life of 6.8 hours. Validated as a specific biomarker. | ID-SPE-LC-MS/MS |

Enzymatic Synthesis and Degradation Pathways of Structurally Similar Compounds in vitro

The enzymatic pathways for the direct synthesis or degradation of this compound are not specifically detailed in the literature. However, studies on structurally similar sulfur-containing dicarboxylic acids and succinate (B1194679) derivatives illustrate relevant enzymatic transformations.

Enzymatic Synthesis: Chemo-enzymatic strategies have been employed for the synthesis of various substituted succinic acid derivatives. For instance, lipases, such as Lipase (B570770) B from Candida antarctica (CALB), are used in the synthesis of poly(butylene succinate) (PBS) copolymers, demonstrating the enzymatic formation of ester linkages involving a butanedioic acid (succinate) backbone. nih.govresearchgate.net

Enzymatic Degradation: Enzymes are known to catalyze the degradation of dicarboxylic acids and related structures.

Decarboxylation: A photodecarboxylase from Chlorella variabilis (CvFAP) has been shown to catalyze the light-driven decarboxylation of long-chain dicarboxylic acids into alkanes. nih.govresearchgate.net This reaction proceeds through a mono-fatty acid intermediate, demonstrating an enzymatic mechanism for cleaving a carboxyl group from a dicarboxylic acid structure. nih.gov

Hydrolysis: Lipases and esterases are capable of degrading polymers based on butanedioic acid. For example, lipase from Pseudomonas cepacia can degrade poly(butylene succinate-dilinoleic succinate) copolymers. nih.govchemrxiv.org This degradation occurs via surface erosion, where the enzyme hydrolyzes the ester bonds of the polymer. nih.gov The rate of degradation can be influenced by the chemical composition and physical structure of the material. mdpi.com

Mitochondrial Cleavage: In rat liver homogenates, enzymes within the mitochondrial fraction can cleave succinyl-CoA, a thioester of succinic acid. nih.gov This indicates the presence of enzymatic machinery capable of acting on thioester linkages adjacent to a butanedioic acid core.

| Enzyme/System | Substrate Type | Reaction Type | Key Characteristics | Source |

|---|---|---|---|---|

| Photodecarboxylase (CvFAP) | Long-chain dicarboxylic acids | Decarboxylation | Light-driven reaction, produces C2-shortened alkanes via a mono-acid intermediate. | nih.govresearchgate.net |

| Lipase (from Pseudomonas cepacia) | Poly(butylene succinate) copolymers | Hydrolysis | Degrades polyester (B1180765) via surface erosion by cleaving ester bonds. | nih.govchemrxiv.org |

| Rat Liver Mitochondria | Succinyl-CoA | Thioester Cleavage | Cleaves the thioester bond of succinyl-CoA. | nih.gov |

Interaction of this compound with Biological Macromolecules in Model Systems (e.g., enzyme substrates or inhibitors, protein modification studies)

The dicarboxylic acid structure of this compound suggests a high potential for interaction with biological macromolecules, particularly proteins. The two carboxyl groups can engage in electrostatic interactions, such as hydrogen bonding and the formation of salt bridges with amino acid residues. nih.gov

In enzymatic systems, paired carboxylic acids in an enzyme's active site can play crucial roles in selective substrate binding and catalysis. nih.govresearchgate.net This suggests that a dicarboxylic acid substrate or inhibitor could interact specifically with enzymes that have complementary positively charged or polar residues in their active sites. Many enzymes in central metabolism, such as those in the TCA cycle (e.g., succinate dehydrogenase, malate (B86768) dehydrogenase), specifically recognize and bind dicarboxylic acid substrates. researchgate.net

A study on a structurally analogous compound, 2-[(carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid, demonstrated its ability to bind to Human Serum Albumin (HSA), a major transport protein. researchgate.net This binding interaction was confirmed using fluorescence spectroscopy and molecular docking studies, which identified a specific binding site on the protein. This indicates that such sulfur-containing dicarboxylic acids can interact with and be transported by major biological macromolecules. researchgate.net

Furthermore, the thiol group (in its reduced form) or the thioether linkage in this compound introduces another mode of potential interaction. Thiol groups on molecules like cysteine are critical for the structure and function of many proteins and are involved in redox regulation through the formation of disulfide bonds. mdpi.com It is plausible that the sulfur atom in the subject compound could interact with metal cofactors in metalloproteins or participate in redox reactions within an active site. The modification of protein cysteine residues by reactive sulfur species is a known mechanism for altering protein function. nih.gov

Role in Microbial Metabolic Processes and Biotransformation

Microorganisms play a critical role in the global sulfur cycle, metabolizing a vast array of organic and inorganic sulfur compounds for energy and biomass. researchgate.netwikipedia.org Organisms from all domains of life metabolize sulfur, which can exist in oxidation states from -2 to +6. wikipedia.org this compound, as an organic sulfur-containing dicarboxylic acid, could potentially serve as a nutrient source for various microbes.

Microbes can utilize such compounds as:

A Carbon Source: The butanedioic acid backbone can be metabolized, potentially feeding into central metabolic pathways like the TCA cycle after enzymatic cleavage.

A Sulfur Source: Microorganisms can mineralize organic sulfur compounds to release inorganic sulfur, which is essential for synthesizing amino acids like cysteine and methionine. researchgate.netnih.gov

The process of biotransformation, where microbes perform chemical modifications on organic compounds, is a key aspect of their metabolic activity. medcraveonline.com Microorganisms possess diverse enzymatic machinery, including oxidases, reductases, and hydrolases, that can act on a wide variety of substrates. medcraveonline.com For example, green sulfur bacteria are known to oxidize reduced sulfur compounds like sulfide (B99878) and thiosulfate (B1220275) for photoautotrophic growth, using enzymes such as sulfide:quinone oxidoreductase (SQR) and the dissimilatory sulfite (B76179) reductase (DSR) system. frontiersin.org It is conceivable that microbes could biotransform this compound by oxidizing the thioether linkage or cleaving the carbon-sulfur bond to utilize its components.

Studies on Analogous Sulfur-Containing Dicarboxylic Acids in Non-Mammalian Systems

The metabolism of sulfur is a fundamental process across all kingdoms of life, and non-mammalian systems, particularly plants and microorganisms, produce a vast diversity of sulfur-containing organic compounds. nih.govresearchgate.net These molecules fulfill essential roles in primary metabolism and specialized functions like defense and signaling. nih.gov

In plants, sulfur is assimilated from inorganic sulfate (B86663) into cysteine, which then serves as the precursor for a multitude of other sulfur-containing biomolecules, including methionine and glutathione. nih.gov Dicarboxylic acids are also central to plant metabolism, acting as key intermediates in the TCA cycle and in C4 photosynthesis. mdpi.com While specific studies on this compound in plants are lacking, the basic components of its structure—a dicarboxylic acid and a sulfur linkage—are common motifs in plant biochemistry.

In marine environments, microorganisms are the primary drivers of the organic sulfur cycle. researchgate.net They produce and metabolize compounds that are crucial for global biogeochemical cycles. Terrestrial microbes also possess robust sulfur metabolism pathways, enabling them to utilize organosulfur compounds found in soil and decaying organic matter. nih.gov An analogous compound, 2-(carboxymethyl)thio]butanedioic acid (also known as carboxymethylthiosuccinic acid), is structurally similar and highlights the chemical diversity of sulfur-containing dicarboxylic acids. nih.gov The enzymatic flexibility often observed in microbial metabolic pathways suggests that various structurally similar sulfur-containing dicarboxylic acids could be processed by the same or related enzymes. nih.gov

Non Biomedical Applications of 2 2 Carboxyethylsulfanyl Butanedioic Acid in Chemical Sciences and Technology

Utilization as a Chemical Building Block in Advanced Organic Synthesis

Due to its multiple functional groups—three carboxylic acid moieties and a central sulfur atom—2-(2-Carboxyethylsulfanyl)butanedioic acid presents theoretical potential as a versatile building block in advanced organic synthesis. The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, which are fundamental transformations in the construction of more complex molecules. The thioether linkage could, under specific conditions, be oxidized to sulfoxides or sulfones, further expanding its synthetic utility.

However, a comprehensive review of the scientific literature reveals a notable absence of specific examples where this compound is employed as a primary building block for the synthesis of complex organic molecules or heterocyclic systems. While dicarboxylic acids, in general, are foundational in organic synthesis, the specific applications of this compound in this context remain largely unexplored and undocumented in publicly available research.

Potential in Polymer Chemistry for the Development of Novel Materials

The structure of this compound, with its three carboxylic acid groups, suggests its potential as a monomer or a crosslinking agent in polymer chemistry. In theory, it could be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The presence of a third carboxylic acid group could be leveraged to introduce branching or to create cross-linked polymer networks, which could impart unique thermal and mechanical properties to the resulting materials.

Despite this theoretical potential, there is a lack of published research detailing the use of this compound in the synthesis of novel polymers. The extensive body of literature on polyesters and polyamides primarily focuses on more conventional dicarboxylic acids like succinic acid and 2,5-furandicarboxylic acid. frontiersin.orgmdpi.com Consequently, the practical application of this compound as a monomer or crosslinking agent in polymer science is yet to be demonstrated.

Role as a Ligand in Coordination Chemistry and Metal Chelation Studies

The most well-documented non-biomedical application of this compound is in the field of coordination chemistry, where it functions as a multidentate ligand capable of forming stable complexes with various metal ions. The presence of multiple carboxylate groups allows it to chelate metal ions, a property that has been quantitatively studied.

Potentiometric studies have been conducted to determine the stability constants of its complexes with several transition metal ions in a dioxane-water mixture. These studies reveal the formation of stable complexes and provide insight into the thermodynamics of these interactions. The stability of the formed complexes has been found to follow the order Cu²⁺ > Ni²⁺ > Mn²⁺. google.com

| Metal Ion | Log K₁ (at 25°C) | Log K₁ (at 35°C) | Log K₁ (at 45°C) |

| Cu²⁺ | 6.85 | 6.70 | 6.54 |

| Ni²⁺ | 5.30 | 5.15 | 5.02 |

| Mn²⁺ | 4.45 | 4.34 | 4.22 |

Data sourced from Gupta et al., Oriental Journal of Chemistry, 2013. google.com

The thermodynamic parameters of these complexation reactions, including changes in free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), have also been evaluated, providing a deeper understanding of the driving forces behind the formation of these metal complexes. google.com The ability of this compound to form stable metal complexes suggests its potential use in applications where metal ion sequestration is required.

Development as an Analytical Reagent in Chemical Detection Systems

While the strong chelating ability of this compound with metal ions suggests its potential as an analytical reagent, for instance, in colorimetric or electrochemical sensors for metal detection, there is currently no specific research available that describes its development or application in such systems. The principle would involve a measurable signal change (e.g., color, fluorescence, or electrical potential) upon complexation with a target analyte. However, the scientific literature to date has not reported the successful implementation of this compound in any analytical detection system.

Environmental Chemical Applications (e.g., studies on biodegradation in environmental matrices, heavy metal sequestration)

The chelating properties of this compound are directly relevant to environmental applications, particularly for the sequestration of heavy metals. The formation of stable complexes with toxic heavy metal ions can reduce their bioavailability and mobility in the environment, which is a key principle in remediation strategies. The stability constants determined for its complexes with ions like copper, nickel, and manganese provide a quantitative basis for its potential efficacy in treating contaminated water or soil. google.com Furthermore, its use as a corrosion and scale inhibitor has been reported, which points to its utility in industrial water treatment processes. google.com

Future Research on this compound: A Roadmap for Exploration

While dedicated research on the chemical compound this compound is currently limited in publicly accessible scientific literature, its molecular structure suggests several promising avenues for future investigation. This article outlines potential research directions structured around novel synthesis, catalytic applications, materials science integration, and sustainable production, providing a forward-looking perspective on the untapped potential of this trifunctional molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.